Methanesulfonic acid;(4-methylcyclohexylidene)methanol
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Overview
Description
Methanesulfonic acid and (4-methylcyclohexylidene)methanol are two distinct chemical compounds. Methanesulfonic acid is an organosulfur compound with the molecular formula CH₃SO₃H. It is a colorless liquid that is highly soluble in water and is known for its strong acidity. Methanesulfonic acid is the simplest of the alkylsulfonic acids and is used in various industrial applications due to its non-oxidizing nature and high solubility of its metal salts .
(4-methylcyclohexylidene)methanol, on the other hand, is a compound with a cyclohexane ring substituted with a methyl group and a methanol group. This compound is less commonly discussed in literature compared to methanesulfonic acid, but it has its own unique properties and applications.
Preparation Methods
Methanesulfonic Acid
Methanesulfonic acid can be synthesized through several methods:
Oxidation of Dimethyl Sulfide: This method involves the oxidation of dimethyl sulfide using oxygen from the air.
Electrochemical Synthesis: A more recent method involves the direct sulfonation of methane in an electrochemical reactor without adding peroxide initiators.
(4-methylcyclohexylidene)methanol
The preparation methods for (4-methylcyclohexylidene)methanol are less documented. it can be synthesized through the reaction of 4-methylcyclohexanone with methanol under acidic or basic conditions.
Chemical Reactions Analysis
Methanesulfonic Acid
Methanesulfonic acid undergoes various chemical reactions:
Esterification: It reacts with alcohols to form esters.
Alkylation: It can be used as a catalyst in alkylation reactions.
Electrochemical Reactions: It is used in electrochemical applications due to its high solubility and stability.
Common reagents used in these reactions include alcohols, alkenes, and various catalysts. The major products formed from these reactions are esters, alkylated compounds, and electroplated metals.
(4-methylcyclohexylidene)methanol
This compound can undergo:
Oxidation: It can be oxidized to form 4-methylcyclohexanone.
Reduction: It can be reduced to form 4-methylcyclohexanol.
Substitution: It can undergo substitution reactions with various nucleophiles.
Scientific Research Applications
Methanesulfonic Acid
Methanesulfonic acid has a wide range of applications in scientific research:
Green Chemistry: It is used as a reagent in green chemistry due to its strong acidity and non-oxidizing nature.
Electrochemical Applications: It is used in the electrodeposition of metals and in redox flow batteries.
Catalysis: It serves as a Brønsted acid catalyst in esterification and alkylation reactions.
Biodiesel Production: It is employed in the production of biodiesel.
(4-methylcyclohexylidene)methanol
This compound is used in:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates.
Mechanism of Action
Methanesulfonic Acid
Methanesulfonic acid exerts its effects primarily through its strong acidity. It acts as a proton donor in various chemical reactions, facilitating the formation of esters, alkylated compounds, and other products. Its high solubility and stability make it an effective catalyst in electrochemical applications .
(4-methylcyclohexylidene)methanol
The mechanism of action for (4-methylcyclohexylidene)methanol involves its ability to undergo oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the methanol and methyl groups on the cyclohexane ring.
Comparison with Similar Compounds
Methanesulfonic Acid
Methanesulfonic acid can be compared with other sulfonic acids such as:
Ethanesulfonic Acid: Similar in structure but with an ethyl group instead of a methyl group.
Benzenesulfonic Acid: Contains a benzene ring instead of an alkyl group.
Methanesulfonic acid is unique due to its high solubility, non-oxidizing nature, and strong acidity .
(4-methylcyclohexylidene)methanol
Similar compounds include:
Cyclohexanol: Lacks the methyl group and the double bond.
4-methylcyclohexanol: Lacks the double bond.
(4-methylcyclohexylidene)methanol is unique due to the presence of both the methyl group and the methanol group on the cyclohexane ring.
Properties
CAS No. |
372111-46-1 |
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Molecular Formula |
C9H18O4S |
Molecular Weight |
222.30 g/mol |
IUPAC Name |
methanesulfonic acid;(4-methylcyclohexylidene)methanol |
InChI |
InChI=1S/C8H14O.CH4O3S/c1-7-2-4-8(6-9)5-3-7;1-5(2,3)4/h6-7,9H,2-5H2,1H3;1H3,(H,2,3,4) |
InChI Key |
WFSIXGWHHWSEMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=CO)CC1.CS(=O)(=O)O |
Origin of Product |
United States |
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